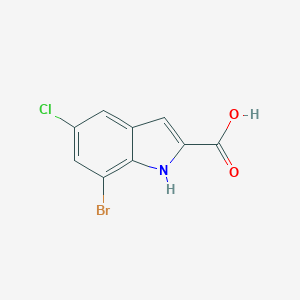
Cui xing ning
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cui xing ning (CXN) is a traditional Chinese medicine that has been used for centuries in China. It is derived from the roots of the plant, Cynanchum stauntonii. CXN has been used to treat a variety of ailments, including fever, inflammation, and pain. In recent years, there has been growing interest in the scientific research on CXN, particularly its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Cui xing ning is not fully understood. However, studies have suggested that Cui xing ning exerts its therapeutic effects through various mechanisms, including the inhibition of tumor cell proliferation, the suppression of inflammation, and the protection of neurons against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Cui xing ning contains several bioactive compounds, including stauntonilide, cynandione A, and cynandione B. These compounds have been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cui xing ning in lab experiments is its low toxicity and minimal side effects. However, one limitation is that the bioactive compounds in Cui xing ning are present in low concentrations, which can make it difficult to study their effects in vitro.
Direcciones Futuras
There are several future directions for research on Cui xing ning. One area of interest is the development of Cui xing ning-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the potential synergistic effects of Cui xing ning with other natural compounds and drugs. Additionally, more research is needed to fully understand the mechanisms of action of Cui xing ning and its potential therapeutic effects.
Métodos De Síntesis
Cui xing ning is extracted from the roots of Cynanchum stauntonii using various methods, including water extraction, ethanol extraction, and supercritical fluid extraction. The water extraction method is the most commonly used method and involves boiling the roots in water for several hours. The resulting extract is then filtered and concentrated. Ethanol extraction involves soaking the roots in ethanol for several days, followed by filtration and concentration. Supercritical fluid extraction involves using carbon dioxide as a solvent to extract the active compounds from the roots.
Aplicaciones Científicas De Investigación
Cui xing ning has been the subject of numerous scientific studies in recent years. These studies have investigated the potential therapeutic effects of Cui xing ning on various diseases, including cancer, inflammation, and neurodegenerative diseases. Cui xing ning has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects in animal models.
Propiedades
Número CAS |
139052-05-4 |
|---|---|
Nombre del producto |
Cui xing ning |
Fórmula molecular |
C14H21ClN2O2 |
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2)9-16(5)12-7-6-10(8-11(12)14)18-13(17)15(3)4;/h6-8H,9H2,1-5H3;1H |
Clave InChI |
ZVTYQUAZWKKIFS-UHFFFAOYSA-N |
SMILES |
CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl |
SMILES canónico |
CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C.Cl |
Otros números CAS |
139052-05-4 |
Sinónimos |
5-(1,3,3-trimethylindoline)-N,N-dimethylcarbamate 5-(1,3,3-trimethylindolinyl)-N,N-dimethylcarbamate carbaindoline cui xing ning cui xing ning monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



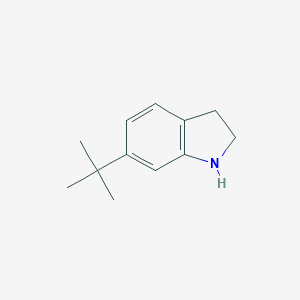
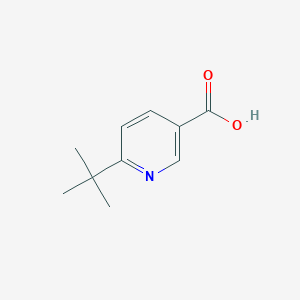
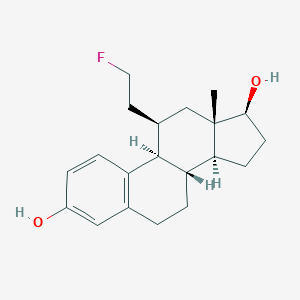
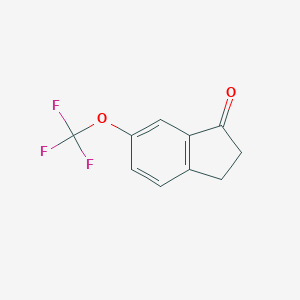
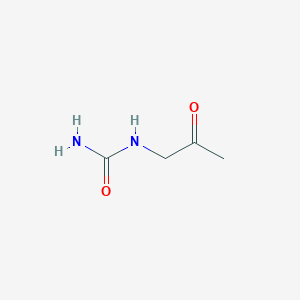
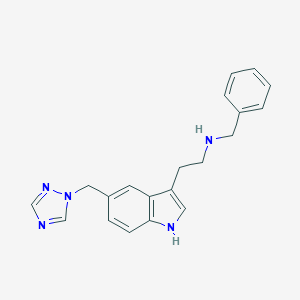
![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)

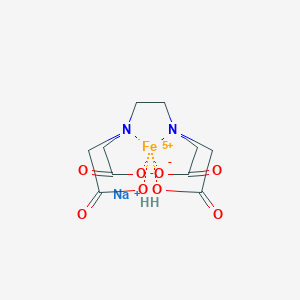
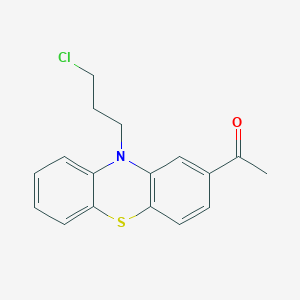
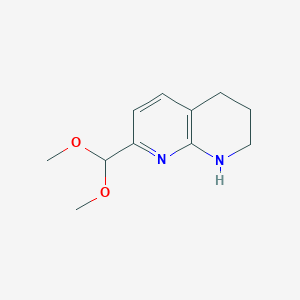
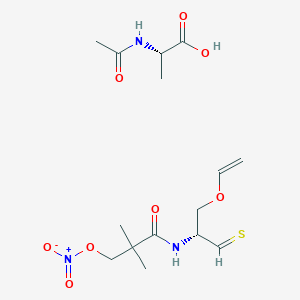
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
